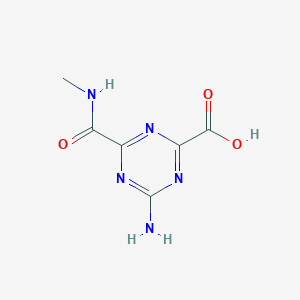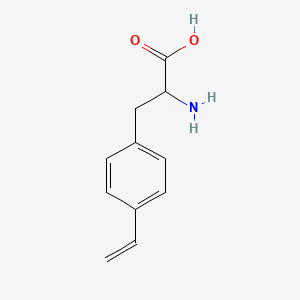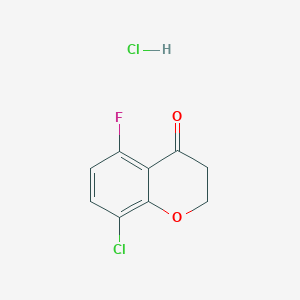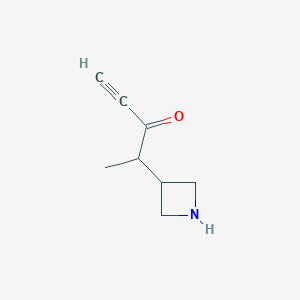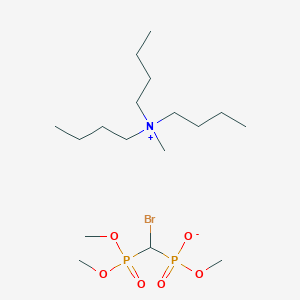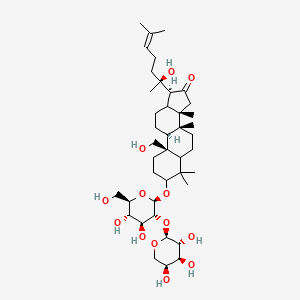
BacosideA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This plant has been used in traditional Ayurvedic medicine for centuries to enhance memory, treat anxiety, and improve cognitive function . Bacoside A is primarily composed of dammarane-type triterpenoid saponins, including bacoside A3, bacopaside II, bacopasaponin C, and jujubogenin isomer of bacopasaponin C .
准备方法
Synthetic Routes and Reaction Conditions: The production of bacosides, including bacoside A, can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture . These methods involve providing essential media, nutrients, and optimal growth conditions to improve the yield of bacosides. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of Bacopa monnieri .
Industrial Production Methods: Industrial production of bacosides typically involves the extraction of these compounds from Bacopa monnieri using various solvents and extraction techniques. The concentration of bacosides can vary depending on the region of the plant, seasonal variations, and genotypic differences . Cell and tissue cultures are appealing alternatives for the long-term manufacture of bioactive chemicals, and attempts to produce bacosides using in vitro cultures have been made .
化学反应分析
Types of Reactions: Bacoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of bacosides to enhance their biological activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of bacoside A include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of bacoside A include aglycones such as jujubogenin and pseudojujubogenin, as well as their derivatives like ebelin lactone and bacogenin A1 . These modified compounds often exhibit improved biological activity and pharmacokinetic characteristics .
科学研究应用
Bacoside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, bacoside A is studied for its potential to undergo various chemical modifications to enhance its properties . In biology and medicine, bacoside A is known for its neuroprotective effects, including the enhancement of memory and cognitive function, as well as its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, bacoside A has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for pharmaceutical research .
作用机制
The mechanism of action of bacoside A involves several molecular targets and pathways. Bacoside A is known to modulate the activities of acetylcholinesterase, which regulates the density and level of acetylcholine in the body . It also enhances cerebral blood flow, reduces beta-amyloid levels, and activates B-complex vitamin acetyltransferase . These actions contribute to its neuroprotective effects and its ability to improve memory and cognitive function .
相似化合物的比较
Bacoside A is often compared with other similar compounds found in Bacopa monnieri, such as bacoside B, bacopaside, and bacopasaponin . While all these compounds share a similar dammarane-type triterpenoid saponin structure, bacoside A is unique due to its specific composition and higher potency in enhancing cognitive function and providing neuroprotection . Other similar compounds include ebelin lactone and bacogenin A1, which are derivatives of bacoside A and exhibit improved biological activity and pharmacokinetic properties .
属性
分子式 |
C41H68O13 |
|---|---|
分子量 |
769.0 g/mol |
IUPAC 名称 |
(8R,9S,10S,14S,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-34(32(48)31(47)25(18-42)52-36)54-35-33(49)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22?,24-,25+,26?,27-,28?,29+,30-,31+,32-,33+,34+,35-,36-,38+,39-,40-,41+/m0/s1 |
InChI 键 |
CVCXKYFCLAHQCP-YIXIFFFTSA-N |
手性 SMILES |
CC(=CCC[C@@](C)([C@@H]1C2CC[C@H]3[C@]([C@]2(CC1=O)C)(CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)CO)C)O)C |
规范 SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)CO)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




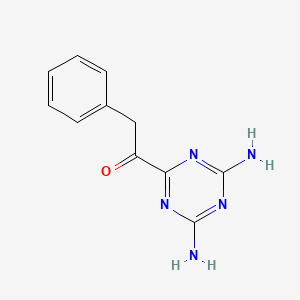
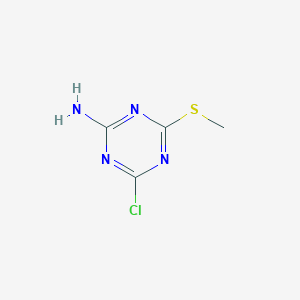
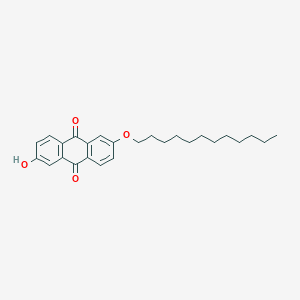

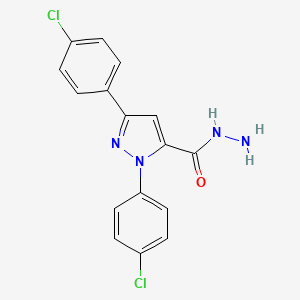
![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)
